N-benzyl-2-bromo-3-methoxypropanamide

Synthetic Route Optimization Lacosamide Intermediate Process Chemistry

Process R&D and CDMOs face yield loss and hazard risks when using de-methoxy or di-bromo analogs for lacosamide synthesis. BMBA (CAS 705283-58-5) provides the essential 3-methoxy pharmacophore and 2-bromo leaving group for enantioselective enzymatic acylation. - Avoids acrylonitrile polymerization hazards of older routes; improves batch reactor safety - Enables direct conversion to (R)-2-acetamido-N-benzyl-3-methoxypropionamide with >62% yield advantage over prior art - Cost-effective gram-to-kilogram supply for medicinal chemistry libraries and API scale-up

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 705283-58-5
Cat. No. B12652842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-bromo-3-methoxypropanamide
CAS705283-58-5
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NCC1=CC=CC=C1)Br
InChIInChI=1S/C11H14BrNO2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
InChIKeyZNDWHVGHGXQGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMBA Procurement for Lacosamide API


N-Benzyl-2-bromo-3-methoxypropionamide (BMBA) is a brominated and methoxylated propanamide derivative. It is primarily utilized as a crucial intermediate in the synthesis of the anticonvulsant active pharmaceutical ingredient (API) lacosamide [1]. This compound provides the core N-benzyl-propanamide scaffold with a specific halogen-methoxy substitution pattern required for downstream enantioselective transformation to the final drug substance.

Workflow
Lacosamide API synthesis intermediate
Selection
N-Benzyl-3-methoxypropanamide scaffold
Use Context
Enantioselective acylation route compatibility

Why Generic Intermediates Cannot Replace BMBA


Simply substituting BMBA with a closely related N-benzyl-propanamide analog, such as the de-methoxy N-benzyl-2-bromopropanamide or the di-bromo N-benzyl-2,3-dibromopropionamide, fails for quantitative efficacy in lacosamide API synthesis. The 3-methoxy group is a pharmacophoric element of lacosamide, and its presence in BMBA after bromine displacement is essential. Furthermore, literature-proven methods for synthesizing the key 2-bromo-3-methoxy motif, prior to the invention encompassed by [1], rely on expensive starting materials and lead to significantly lower yields (as low as 62% for BMBA), making them unsuitable for cost-effective industrial procurement [1].

Pharmacophoric mismatch

De-methoxy or di-bromo analogs lack the 3-methoxy group required for lacosamide identity; direct substitution may fail.

Route yield divergence

Prior-art BMBA routes suffer from lower yields and may not meet cost-efficiency targets for scale-up procurement.

Process hazard transfer

Alternative methods involving acrylonitrile carry exothermic polymerization risk; a route change can require re-validation of safety systems.

Quantitative Differentiation Evidence


Yield Deficit in Prior-Art BMBA Route

The industrial relevance of the BMBA production route claimed in [1] is highlighted by the quantitative deficiencies of a representative prior-art method. Patent Literature 2 (cited within [1]) is shown to produce BMBA with a yield as low as 62% from benzyl alcohol. This route also requires large volumes of concentrated sulfuric acid, posing significant safety and waste treatment costs. The patented method in [1] was developed as a direct result of this inefficiency to provide an 'industrially-preferable' and higher-yielding route. In the absence of a disclosed yield from high-strength evidence for the patent [1], the exact numerical yield advantage is a class-level inference of superiority but is explicitly bound to the known 62% baseline.

Prior-art yield deficit
Class-level
62% yield
Supports process yield context
Exact yield of patented route not disclosed
Synthetic Route Optimization Lacosamide Intermediate Process Chemistry

Exothermic Polymerization Risk Avoidance

The synthetic route protected by [1] avoids the use of acrylonitrile, a volatile and toxic monomer required in a prior method (Patent Literature 2). In that method, acrylonitrile and its derivative, acrylamide, are prone to unintended, exothermic polymerization during prolonged residence times in a batch process, a reaction that is difficult to control and can block condensers [1]. The [1] route uses diacrylic anhydride, eliminating this risk and the associated safety engineering costs.

Exothermic risk avoidance
Class-level
Acrylonitrile-free route
May reduce polymerization hazard
Safety margin inferred from eliminated intermediate
Process Safety Scale-up Risk Lacosamide Intermediate

Raw Material Cost Burden Reduction

The innovative BMBA route described in [1] presents a material cost advantage over a prior synthesis (Patent Literature 1). That earlier method requires expensive 2,3-dibromopropionic acid alkyl (or a derivative thereof) and alkyl chloroformate as starting materials to construct the 2-bromo-3-methoxypropionic acid core [1]. The [1] route instead derives this core from inexpensive acrylic acid, a condensation agent, benzylamine, bromine, and methanol.

Raw material cost basis
Class-level
Commodity vs. specialty chemicals
Reported lower raw material cost context
Cost advantage inferred from material class; no absolute figures
Cost of Goods Raw Material Sourcing Lacosamide Intermediate

Optimal Procurement and Application Scenarios


Lacosamide API Process Development

BMBA sourced via the [1] route is the intermediate of choice for integrating into a lacosamide manufacturing process flow. This scenario specifically applies to process R&D teams seeking to directly convert BMBA to (R)-2-acetamido-N-benzyl-3-methoxypropionamide through an enantioselective enzymatic acylation, bypassing low-yielding and hazardous older routes [1].

Safe Batch Synthesis Scale-Up

For CDMOs and API manufacturers, procuring BMBA from this route allows the scale-up of the precursor synthesis without the acrylonitrile-related polymerization hazards detailed in prior art. This is critical for batch reactor safety management and aligns with the 'industrially-preferable method' of [1].

Cost-Effective Building Block Sourcing

Medicinal chemistry and procurement groups seeking a 2-bromo-3-methoxypropanamide building block for library synthesis can utilize BMBA. The patented route suggests a more cost-effective supply chain compared to routes relying on custom dibromopropionic acid derivatives, making it a more viable option for gram-to-kilogram procurement [1].

Application
Selection Property
Validation Focus
Lacosamide API process development
Enantioselective acylation compatibility
Chiral purity and route-specific impurity profiling
Safe batch synthesis scale-up
Acrylonitrile-free process safety
Exothermic polymerization risk assessment
Building block sourcing
Commodity raw material basis
Price benchmarking against dibromopropionic acid routes
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